molecular formula C11H16O B14407336 8-Methylspiro[4.5]dec-7-en-1-one CAS No. 83705-63-9

8-Methylspiro[4.5]dec-7-en-1-one

Cat. No.: B14407336
CAS No.: 83705-63-9
M. Wt: 164.24 g/mol
InChI Key: IXIBURNIESWKBH-UHFFFAOYSA-N
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Description

8-Methylspiro[45]dec-7-en-1-one is a chemical compound with the molecular formula C11H16O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylspiro[4.5]dec-7-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable ketone with a cycloalkene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

8-Methylspiro[4.5]dec-7-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

8-Methylspiro[4.5]dec-7-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methylspiro[4.5]dec-7-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spiro compound with similar structural features but different functional groups.

    Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)-: A related compound with an alcohol functional group.

Uniqueness

8-Methylspiro[4.5]dec-7-en-1-one is unique due to its specific structural configuration and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for various applications and differentiate it from other similar compounds.

Properties

CAS No.

83705-63-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

8-methylspiro[4.5]dec-8-en-4-one

InChI

InChI=1S/C11H16O/c1-9-4-7-11(8-5-9)6-2-3-10(11)12/h4H,2-3,5-8H2,1H3

InChI Key

IXIBURNIESWKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CCCC2=O)CC1

Origin of Product

United States

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